![molecular formula C10H10O4 B1267631 [4-(Acetyloxy)phenyl]acetic acid CAS No. 38177-33-2](/img/structure/B1267631.png)

[4-(Acetyloxy)phenyl]acetic acid

Descripción general

Descripción

Synthesis Analysis

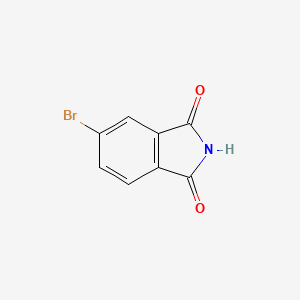

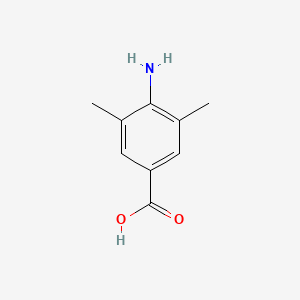

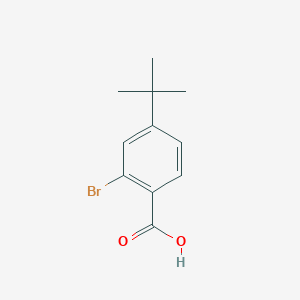

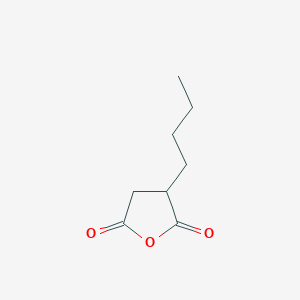

The synthesis of compounds related to [4-(Acetyloxy)phenyl]acetic acid often involves regioselective bromination, condensation, and enzymatic reduction methods. For example, a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized using bromine in acetic acid, yielding an 84% success rate (Guzei, Gunderson, & Hill, 2010). Another method described involves the enantioselective reduction of α-ketoacid precursors, highlighting various approaches including enzymatic and microbial transformations (Schmidt et al., 1992).

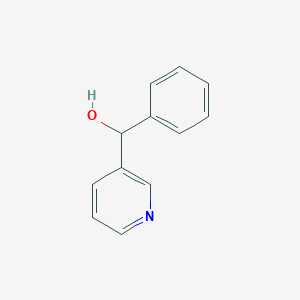

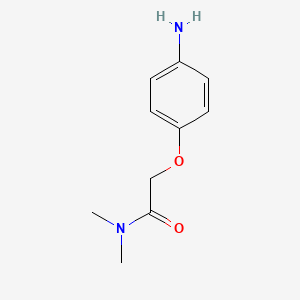

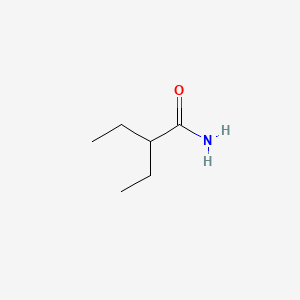

Molecular Structure Analysis

The molecular structure of compounds closely related to [4-(Acetyloxy)phenyl]acetic acid exhibits interesting features, such as the almost coplanar orientation of substituents like methoxy groups with the phenyl ring and the specific tilting of the acetic acid substituent. These structural details are crucial for understanding the compound's behavior in various reactions and environments (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

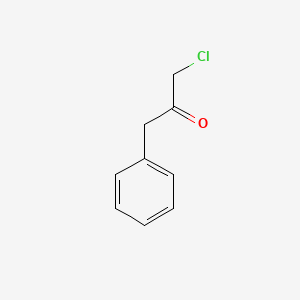

The chemical behavior of [4-(Acetyloxy)phenyl]acetic acid and its derivatives involves a variety of reactions, such as condensation with chloracetic acid to form new compounds. These reactions often result in physiologically active compounds, suggesting a wide range of potential applications in various chemical contexts (Radu et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding how [4-(Acetyloxy)phenyl]acetic acid interacts with other substances and how it can be manipulated in laboratory settings. The crystal and molecular structure of related compounds, showcasing specific configurations and hydrogen bonding patterns, provides insights into the stability and reactivity of these molecules (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Properties Analysis

The chemical properties of [4-(Acetyloxy)phenyl]acetic acid derivatives, such as reactivity, acidity, and the potential for various chemical modifications, are pivotal for their utility in synthetic chemistry. Studies on the synthesis and characterization of new derivatives reveal the versatility and wide applicability of these compounds in creating physiologically active substances and materials with desired chemical functionalities (Radu et al., 2002).

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

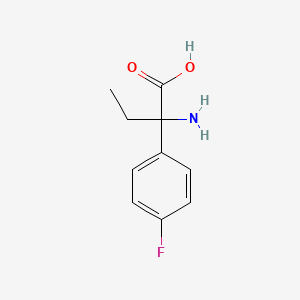

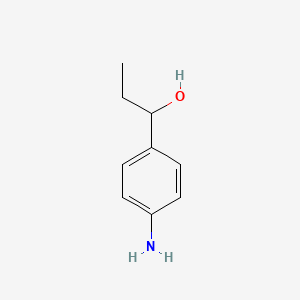

Research has shown that substituted (2-phenoxyphenyl)acetic acids, including derivatives similar to [4-(Acetyloxy)phenyl]acetic acid, exhibit anti-inflammatory activity. Studies indicate that halogen substitution in the phenoxy ring enhances this activity. Notably, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a related compound, demonstrated significant potency with low toxicity, including ulcerogenicity (Atkinson et al., 1983).

Antioxidant Activities

A study on the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid, a derivative of [4-(Acetyloxy)phenyl]acetic acid, found that it exhibited antioxidant activities as determined by DPPH radical scavenging method (Wenshan Ren, 2004).

Species Differences in Biotransformation

Research on 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, a structurally related compound, highlights the differences in biotransformation across species. This is relevant for understanding how similar compounds, like [4-(Acetyloxy)phenyl]acetic acid, might behave differently in various organisms (Pottier et al., 1978).

Plant Regeneration Applications

A study on 4-Phenylbutyric acid, which shares a phenylacetic acid moiety with [4-(Acetyloxy)phenyl]acetic acid, demonstrated its potential to promote plant regeneration by mimicking the effect of exogenous auxin. This suggests possible applications in plant tissue culture and research on plant β-oxidation pathways (Iwase et al., 2022).

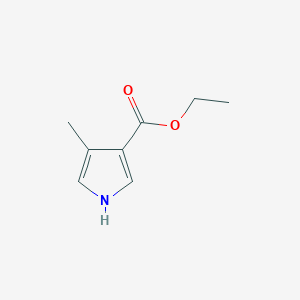

Crystal Structure Analysis

The crystal structure of related compounds, such as 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate, has been analyzed, revealing insights into molecular interactions and hydrogen bonding patterns. This kind of analysis is crucial for understanding the chemical properties and potential applications of similar compounds like [4-(Acetyloxy)phenyl]acetic acid (Prayzner et al., 1996).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-acetyloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTJRKVPYCQVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959104 | |

| Record name | [4-(Acetyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Acetyloxy)phenyl]acetic acid | |

CAS RN |

38177-33-2 | |

| Record name | NSC49141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-(Acetyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)